(2-Oxocyclopentyl)methyl dimethylcarbamodithioate
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Overview
Description
(2-Oxocyclopentyl)methyl dimethylcarbamodithioate is an organic compound with the molecular formula C9H15NOS2. It is a specialty chemical used in various scientific and industrial applications. This compound features a cyclopentane ring with an oxo group and a dimethylcarbamodithioate moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxocyclopentyl)methyl dimethylcarbamodithioate typically involves the reaction of cyclopentanone with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium methoxide and methyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Oxocyclopentyl)methyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylcarbamodithioate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted carbamodithioates.
Scientific Research Applications
(2-Oxocyclopentyl)methyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Oxocyclopentyl)methyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone derivatives: Compounds with similar cyclopentane rings and functional groups.
Dimethylcarbamodithioates: Molecules with the same dimethylcarbamodithioate moiety.
Uniqueness
(2-Oxocyclopentyl)methyl dimethylcarbamodithioate is unique due to its specific combination of a cyclopentane ring with an oxo group and a dimethylcarbamodithioate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61997-94-2 |
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Molecular Formula |
C9H15NOS2 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
(2-oxocyclopentyl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H15NOS2/c1-10(2)9(12)13-6-7-4-3-5-8(7)11/h7H,3-6H2,1-2H3 |
InChI Key |
UTFUKUVAUNQDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCC1CCCC1=O |
Origin of Product |
United States |
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